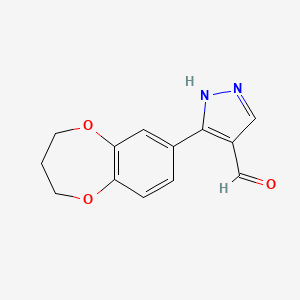

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including pyrazoles and benzodioxepines, play a crucial role in pharmaceuticals, dyes, and as ligands in catalysis. The synthesis of these compounds often involves multi-component reactions or condensation of diamines with diketones, showcasing their versatility and importance in organic chemistry. Studies highlight their potential in developing new materials and drugs, emphasizing the importance of exploring these compounds further (Pareek & Kishor, 2015).

Coumarin and Hydroxycoumarin Derivatives

Research on coumarin derivatives, including hydroxycoumarins, indicates their significant chemical, photochemical, and biological properties. These compounds are fundamental in various biological applications and serve as starting points for synthesizing novel heterocyclic compounds. The synthesis methods and the biological significance of these derivatives highlight their potential in fields such as genetics, pharmacology, and microbiology (Yoda, 2020).

Organocatalytic Synthesis of Tetrahydrobenzo[b]pyrans

Tetrahydrobenzo[b]pyrans, significant for their presence in natural products and drug molecules, are synthesized using organocatalysts. This approach emphasizes green chemistry principles, such as using water as a solvent, to develop biologically active heterocycles. The exploration of organocatalytic methods provides insights into efficient, environmentally friendly synthesis routes for these important compounds (Kiyani, 2018).

Anticancer Agents from Knoevenagel Condensation Products

The Knoevenagel condensation reaction is a cornerstone in synthesizing α, β-unsaturated ketones/carboxylic acids, leading to a plethora of biologically active molecules. Notably, compounds synthesized through this reaction have shown remarkable anticancer activity. This emphasizes the reaction's role in drug discovery, particularly in developing new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Pyrazoline Derivatives and Anticancer Activity

Pyrazoline derivatives, recognized for their extensive biological activities, are explored for their anticancer potential. Research indicates that these compounds, synthesized through various methods, exhibit significant effects against cancer. This highlights the importance of pyrazoline as a scaffold in medicinal chemistry and its potential in developing new anticancer drugs (Ray et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

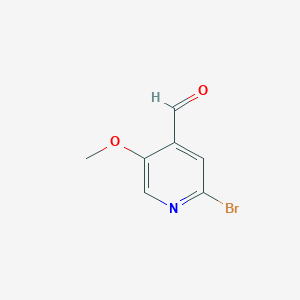

IUPAC Name |

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-8-10-7-14-15-13(10)9-2-3-11-12(6-9)18-5-1-4-17-11/h2-3,6-8H,1,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTBUFWKRCIYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=C(C=NN3)C=O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)

![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)

![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)